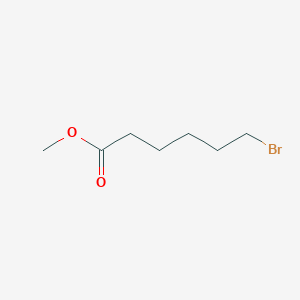

Methyl 6-bromohexanoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 6-bromohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLVAMSNNZMHSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400224 | |

| Record name | Methyl 6-bromohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14273-90-6 | |

| Record name | Methyl 6-bromohexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14273-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-bromohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 6-bromo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-bromohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of methyl 6-bromohexanoate (B1238239). The information is intended for researchers, scientists, and professionals in the field of drug development and other chemical sciences, offering a consolidated resource for laboratory applications.

Core Chemical Properties

Methyl 6-bromohexanoate is a clear, colorless to pale yellow liquid. It is a bifunctional molecule containing both a methyl ester and a primary alkyl bromide, making it a versatile reagent in organic synthesis.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃BrO₂ | [1][2][3] |

| Molecular Weight | 209.08 g/mol | [1][4][3] |

| CAS Number | 14273-90-6 | [1][4][3] |

| Appearance | Clear colorless to pale yellow liquid | [1][2] |

| Boiling Point | 150 °C at 50 mmHg | [1][2] |

| Density | 1.316 g/cm³ | [1][2] |

| Refractive Index | 1.459 | [1][2] |

| Flash Point | 106.8 °C | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 3.58 (s, 3H), 3.51 (t, 2H), 2.29 (t, 2H), 1.78 (pentet, 2H), 1.27-1.62 (m, 4H) | [1] |

| ¹³C NMR | Data available in spectral databases | [5] |

| Infrared (IR) | Data available in spectral databases | [5] |

| Mass Spectrometry (MS) | Data available in spectral databases | [5] |

Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Experimental Protocol 1: Fischer Esterification with Hydrogen Chloride

This method involves the esterification of 6-bromohexanoic acid with methanol (B129727), using hydrogen chloride gas as a catalyst.[1]

Methodology:

-

Dissolve 5.01 g (25.7 mmol) of 6-bromohexanoic acid in 250 mL of methanol in a suitable reaction vessel.

-

Bubble hydrogen chloride gas vigorously through the solution for 2-3 minutes.

-

Stir the reaction mixture at 15-25°C for 3 hours.

-

Upon completion, remove the solvent by concentration under reduced pressure.

-

The resulting product is a yellow oil (4.84 g, 90% yield).

Experimental Protocol 2: Fischer Esterification with Sulfuric Acid

This protocol also utilizes Fischer esterification but employs concentrated sulfuric acid as the catalyst and includes a workup procedure to purify the product.[6]

Methodology:

-

Combine 22 g (0.11 mol) of 6-bromohexanoic acid, 50 mL of methanol, and 3 mL of concentrated sulfuric acid in a 100 mL flask.

-

Reflux the mixture for 3 hours.

-

After reflux, distill off the excess methanol.

-

To the residue, add 100 mL of water and 100 mL of chloroform (B151607).

-

Extract the aqueous layer with several 50 mL portions of chloroform.

-

Combine the organic extracts and wash with 5% sodium bicarbonate solution and then with water.

-

Dry the organic layer over magnesium sulfate.

-

Remove the chloroform by rotary evaporation.

-

Purify the crude product by vacuum distillation to yield this compound (>90% yield).

Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. It readily undergoes nucleophilic substitution reactions, making it a useful reagent for introducing a six-carbon chain with a terminal methyl ester.

General Workflow for Nucleophilic Substitution

The primary alkyl bromide functionality allows for reaction with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

This reactivity makes this compound a precursor to a variety of downstream products, including other esters, ethers, amines, and isocyanates.[2] It is also utilized in the synthesis of more complex molecules such as liquid crystalline oligopeptides and fluorescent probes for medical imaging.[2]

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye damage, and respiratory irritation.[5][7][8]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air.

-

In all cases of exposure, seek medical attention if symptoms persist.[8]

-

References

- 1. This compound | 14273-90-6 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. Synthonix, Inc > 14273-90-6 | this compound [synthonix.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C7H13BrO2 | CID 4170292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. 14273-90-6 | 6-bromo-hexanoic acid methyl ester | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 8. This compound, 96+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to Methyl 6-bromohexanoate

CAS Number: 14273-90-6

This technical guide provides a comprehensive overview of Methyl 6-bromohexanoate (B1238239), a versatile bifunctional molecule utilized in various fields of chemical synthesis, with a particular focus on its emerging role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and applications.

Core Chemical Properties

Methyl 6-bromohexanoate is a linear ester bearing a terminal bromine atom. This structure imparts dual reactivity, allowing it to participate in reactions as both an electrophile at the bromine-bearing carbon and as a nucleophile or electrophile at the ester moiety. It is a colorless to pale yellow liquid under standard conditions.[1][2][3]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃BrO₂ | [4][5][6][7] |

| Molecular Weight | 209.08 g/mol | [4][5][6][7] |

| CAS Number | 14273-90-6 | [4][5][6][8] |

| Appearance | Clear colorless to pale yellow liquid | [1][2] |

| Boiling Point | 150 °C at 50 mmHg | [1][3] |

| Flash Point | 106.8 °C | [1][3] |

| Density | 1.316 g/cm³ | [1] |

| Refractive Index | 1.459 | [1] |

| Purity | >98.0% (GC) | |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [1][9] |

| InChI Key | KYLVAMSNNZMHSX-UHFFFAOYSA-N | [8] |

| SMILES | COC(=O)CCCCCBr | [10] |

Synthesis and Reactivity

This compound is typically synthesized from 6-bromohexanoic acid via Fischer esterification. The terminal bromine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions, which is a key feature for its use as a chemical linker.

Experimental Synthesis Protocols

Two common laboratory-scale synthesis methods are detailed below.

Protocol 1: Sulfuric Acid Catalyzed Esterification

This method employs concentrated sulfuric acid as a catalyst for the esterification of 6-bromohexanoic acid with methanol (B129727).

-

Reactants:

-

6-bromohexanoic acid (22 g, 0.11 mol)

-

Methanol (50 mL)

-

Concentrated Sulfuric Acid (3 mL)

-

-

Procedure:

-

Combine 6-bromohexanoic acid, methanol, and concentrated sulfuric acid in a 100 mL flask.

-

Reflux the mixture for 3 hours.[11]

-

After reflux, remove the excess methanol by distillation.[11]

-

To the residue, add 100 mL of water and 100 mL of chloroform (B151607).[11]

-

Extract the aqueous layer with several 50 mL portions of chloroform.

-

Combine the organic layers and wash with 5% sodium bicarbonate solution, followed by water.[11]

-

Dry the chloroform solution over magnesium sulfate.[11]

-

Remove the chloroform by rotary evaporation.[11]

-

The crude product is then purified by vacuum distillation to yield this compound (yield >90%).[11]

-

Protocol 2: Hydrogen Chloride Catalyzed Esterification

This alternative method utilizes hydrogen chloride gas to catalyze the esterification.

-

Reactants:

-

6-bromohexanoic acid (5.01 g, 25.7 mmol)

-

Methanol (250 mL)

-

Hydrogen Chloride gas

-

-

Procedure:

-

Dissolve 6-bromohexanoic acid in methanol in a suitable reaction vessel.

-

Bubble hydrogen chloride gas vigorously through the solution for 2-3 minutes.[4]

-

Stir the reaction mixture at 15-25°C for 3 hours.[4]

-

Upon completion, remove the solvent by concentration under reduced pressure.[4]

-

The resulting yellow oily product is this compound (yield 90%).[4]

-

Applications in Research and Drug Development

This compound serves as a crucial intermediate in organic synthesis for pharmaceuticals and fine chemicals.[2] Its bifunctional nature, with a reactive bromo group, makes it a versatile building block for introducing a six-carbon linker via nucleophilic substitution, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[2]

Role as a PROTAC Linker

A significant and modern application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][12] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[7][13] The linker component, for which this compound can be a precursor, is critical for connecting the target protein ligand and the E3 ligase ligand and for the formation of a stable ternary complex.[13]

The following diagram illustrates the general workflow of utilizing a linker precursor like this compound in the synthesis of a PROTAC and the subsequent mechanism of action.

Caption: Workflow of PROTAC synthesis and mechanism of action.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area using appropriate personal protective equipment.[14]

Hazard Identification and Classification

The compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[6][14]

| Hazard Class | Category | GHS Code |

| Skin Irritation | 2 | H315 |

| Serious Eye Damage | 1 | H318 |

| Specific target organ toxicity – single exposure | 3 | H335 |

Data sourced from multiple references.[6][14]

Recommended Safety Precautions

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers.[14]

-

First Aid (IF IN EYES): Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[14]

-

First Aid (IF ON SKIN): Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[14]

The following diagram outlines the logical steps to be taken in the event of an accidental release of this compound.

Caption: Logical workflow for responding to a chemical spill.

References

- 1. Cas 14273-90-6,this compound | lookchem [lookchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound, CAS No. 14273-90-6 - iChemical [ichemical.com]

- 4. This compound | 14273-90-6 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C7H13BrO2 | CID 4170292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound | 14273-90-6 [sigmaaldrich.com]

- 9. 14273-90-6|this compound|BLD Pharm [bldpharm.com]

- 10. Synthonix, Inc > 14273-90-6 | this compound [synthonix.com]

- 11. prepchem.com [prepchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. echemi.com [echemi.com]

Methyl 6-bromohexanoate molecular weight and formula

An In-depth Technical Guide to Methyl 6-bromohexanoate (B1238239)

This guide provides a comprehensive overview of the chemical and physical properties of methyl 6-bromohexanoate, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound is a halogenated fatty acid ester. It is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutic agents.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C7H13BrO2 | [1][2][3][4][5] |

| Molecular Weight | 209.08 g/mol | [1][2][3][4][5] |

| CAS Number | 14273-90-6 | [2][3][4][5] |

| Appearance | Clear colorless to pale yellow liquid | [3][6] |

| Density | 1.316 g/mL | [3] |

| Boiling Point | 150°C at 50 mmHg | [3][6] |

| Flash Point | 106.8 °C | [3][6] |

| Refractive Index | 1.459 - 1.465 | [3][5] |

Experimental Protocols

A representative method for the synthesis of this compound is the Fischer esterification of 6-bromohexanoic acid.

Synthesis of this compound

Objective: To synthesize this compound from 6-bromohexanoic acid and methanol (B129727) using an acid catalyst.

Materials:

-

6-bromohexanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 6-bromohexanoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as diethyl ether.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Logical Relationship of Compound Information

The following diagram illustrates the logical flow from the compound's name to its detailed chemical and physical properties.

Caption: Logical flow of this compound information.

References

- 1. This compound | C7H13BrO2 | CID 4170292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 14273-90-6 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 96+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound, CAS No. 14273-90-6 - iChemical [ichemical.com]

An In-depth Technical Guide to the Synthesis of Methyl 6-bromohexanoate from 6-bromohexanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 6-bromohexanoate (B1238239) from 6-bromohexanoic acid, a common reaction in organic synthesis. The primary focus of this document is the Fischer-Speier esterification, a reliable and widely used method for this transformation. This guide will detail the underlying reaction mechanism, provide various experimental protocols, summarize key quantitative data, and outline the characterization of the final product.

Introduction

Methyl 6-bromohexanoate is a valuable bifunctional molecule often employed as a building block in the synthesis of more complex organic structures, including pharmaceuticals and other specialty chemicals. Its structure incorporates both an ester and an alkyl bromide, allowing for a variety of subsequent chemical modifications. The synthesis from 6-bromohexanoic acid is a straightforward esterification reaction, typically achieved through the acid-catalyzed reaction with methanol (B129727).

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from 6-bromohexanoic acid in the presence of an acid catalyst and methanol proceeds via the Fischer-Speier esterification mechanism.[1][2][3] This is a reversible, acid-catalyzed nucleophilic acyl substitution.[4]

The key steps in the mechanism are as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3]

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2]

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in a protonated ester.[2]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.[2]

To drive the equilibrium towards the product side, it is common to use a large excess of the alcohol (methanol) or to remove the water as it is formed.[3][5]

Experimental Protocols

Several protocols for the synthesis of this compound have been reported, primarily differing in the choice of acid catalyst. Below are two detailed experimental procedures.

Protocol 1: Sulfuric Acid Catalysis[7]

Materials:

-

6-bromohexanoic acid (22 g, 0.11 mol)

-

Methanol (50 mL)

-

Concentrated sulfuric acid (3 mL)

-

5% Sodium bicarbonate solution

-

Water

-

Magnesium sulfate

Procedure:

-

In a 100 mL flask, combine 6-bromohexanoic acid (22 g), methanol (50 mL), and concentrated sulfuric acid (3 mL).

-

Reflux the mixture for 3 hours.

-

After reflux, remove the excess methanol by distillation.

-

To the residue, add 100 mL of water and 100 mL of chloroform.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with several 50 mL portions of chloroform.

-

Combine the organic layers and wash with 5% sodium bicarbonate solution, followed by water.

-

Dry the organic layer over magnesium sulfate.

-

Remove the chloroform by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield this compound.[6]

Protocol 2: Hydrogen Chloride Gas Catalysis[1]

Materials:

-

6-bromohexanoic acid (5.01 g, 25.7 mmol)

-

Methanol (250 mL)

-

Hydrogen chloride gas

Procedure:

-

Dissolve 6-bromohexanoic acid (5.01 g) in methanol (250 mL).

-

Bubble hydrogen chloride gas vigorously through the solution for 2-3 minutes.

-

Stir the reaction mixture at 15-25°C for 3 hours.[1]

-

Upon completion of the reaction, remove the solvent by concentration under reduced pressure to yield the product.[1]

Data Presentation

The following table summarizes the quantitative data from the cited experimental protocols.

| Parameter | Protocol 1 (Sulfuric Acid) | Protocol 2 (HCl Gas) |

| Starting Material | 6-bromohexanoic acid | 6-bromohexanoic acid |

| Reagents | Methanol, Sulfuric Acid | Methanol, HCl gas |

| Reaction Time | 3 hours | 3 hours |

| Reaction Temperature | Reflux | 15-25°C |

| Yield | >90% | 90% |

| Purification | Vacuum distillation | Concentration |

Alternative Synthetic Methods

While Fischer esterification is the most common method, other procedures can be employed for the synthesis of methyl esters from carboxylic acids. These methods may be advantageous when dealing with acid-sensitive substrates.

-

Diazomethane (B1218177): Carboxylic acids react with diazomethane to produce methyl esters. This reaction is rapid and often quantitative. However, diazomethane is toxic and potentially explosive, requiring special handling procedures.[7]

-

Trimethylsilyldiazomethane (TMS-diazomethane): A safer alternative to diazomethane, TMS-diazomethane also reacts with carboxylic acids to form methyl esters.[8]

-

Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[9][10] It is a mild method suitable for substrates that are sensitive to acidic conditions.[10]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d6): δ 3.58 (3H, s), 3.51 (2H, t), 2.29 (2H, t), 1.78 (2H, pentet), 1.62-1.27 ppm (4H, m).[1]

-

-

Infrared (IR) Spectroscopy: Expected characteristic peaks include a strong C=O stretch for the ester group around 1735 cm⁻¹ and C-O stretches.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and to confirm its molecular weight. The molecular weight of this compound is 209.08 g/mol .[11]

Conclusion

The synthesis of this compound from 6-bromohexanoic acid is a well-established and efficient process. The Fischer-Speier esterification, using either sulfuric acid or hydrogen chloride as a catalyst, provides high yields of the desired product. The choice of catalyst and reaction conditions can be adapted based on the available resources and the scale of the synthesis. Proper characterization using spectroscopic methods is crucial to ensure the identity and purity of the final product. This guide provides the necessary information for researchers and professionals to successfully perform this synthesis.

References

- 1. This compound | 14273-90-6 [chemicalbook.com]

- 2. 14273-90-6|this compound|BLD Pharm [bldpharm.com]

- 3. Synthonix, Inc > 14273-90-6 | this compound [synthonix.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 10. Steglich Esterification [organic-chemistry.org]

- 11. This compound | C7H13BrO2 | CID 4170292 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 6-bromohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-bromohexanoate (B1238239) (CAS No. 14273-90-6), a valuable building block in organic synthesis. The document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the available spectral data in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for Methyl 6-bromohexanoate.

¹H NMR Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 3.58 | s | 3H | -OCH₃ | DMSO-d₆ |

| 3.51 | t | 2H | -CH₂-Br | DMSO-d₆ |

| 2.29 | t | 2H | -CH₂-C=O | DMSO-d₆ |

| 1.78 | pentet | 2H | -CH₂-CH₂Br | DMSO-d₆ |

| 1.62-1.27 | m | 4H | -CH₂-CH₂-CH₂- | DMSO-d₆ |

Predicted ¹H NMR data in CDCl₃ suggests the following chemical shifts: 1.48 (quint, 2H), 1.66 (quint, 2H), 1.88 (quint, 2H).[1]

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment (for 6-bromohexanoic acid) |

| ~174 | C=O |

| ~35 | -CH₂-Br |

| ~33 | -CH₂-COOH |

| ~32 | -CH₂-CH₂Br |

| ~27 | -CH₂-CH₂-CH₂Br |

| ~24 | -CH₂-CH₂-COOH |

Note: The chemical shift of the methoxy (B1213986) group (-OCH₃) in this compound is expected to be around 51-52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1440 | Medium | C-H bend (CH₂) |

| ~1170 | Strong | C-O stretch (ester) |

| ~650 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The molecular weight of this compound is 209.08 g/mol .[2]

| m/z | Interpretation |

| 209/211 | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 178/180 | [M - OCH₃]⁺ |

| 150/152 | [M - COOCH₃]⁺ |

| 129 | [M - Br]⁺ |

| 59 | [COOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Referencing : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

-

Data Acquisition : Acquire the ¹H NMR spectrum using a suitable pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance signal-to-noise.

-

Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition : Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.

-

Background Correction : Record a background spectrum of the clean salt plates and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Plausible mass spectral fragmentation of this compound.

References

A Technical Guide to the Purity and Appearance of Methyl 6-bromohexanoate

Methyl 6-bromohexanoate (B1238239) is a valuable bifunctional molecule utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as an intermediate in various organic syntheses.[1][2] For researchers, scientists, and drug development professionals, understanding the purity and appearance of this reagent is critical for ensuring the reliability and reproducibility of experimental outcomes. This guide provides an in-depth overview of the physical and chemical properties of Methyl 6-bromohexanoate, methods for its synthesis and purification, and analytical techniques for purity assessment.

Physical and Chemical Properties

This compound is typically a clear, colorless to pale yellow liquid at room temperature.[3][4][5] Variations in color can be indicative of impurities or degradation products. Key physicochemical properties are summarized in the table below.

| Property | Value |

| Appearance | Clear colorless to pale yellow liquid.[3][4][5][6] |

| Purity | Typically supplied at purities ranging from 95% to >99%.[3][7][8][9][10] Common analytical methods for determination include GC and HPLC.[3][9] |

| Boiling Point | 92-94°C at 5 mmHg[9]; 100°C at 5 Torr[6]; 150°C at 50 mmHg.[5] |

| Density | Approximately 1.271 - 1.316 g/cm³ at 25°C.[5][6] |

| Refractive Index | Approximately 1.459 - 1.460 at 20°C.[5][6][8][9] |

Synthesis and Purification

High purity this compound is crucial for its applications. Several synthetic routes have been established, often followed by rigorous purification steps.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst

This is a common and straightforward method for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask, dissolve 6-bromohexanoic acid (0.11 mol) in methanol (B129727) (50 ml).[7]

-

Catalysis: Carefully add concentrated sulfuric acid (3 ml) to the mixture.[7]

-

Reflux: Heat the mixture to reflux and maintain for 3 hours.[7]

-

Work-up: After cooling, remove the excess methanol by distillation. Add water (100 ml) and chloroform (B151607) (100 ml) to the residue.[7]

-

Extraction: Separate the layers and extract the aqueous layer with several portions of chloroform.[7]

-

Washing: Combine the organic extracts and wash with a 5% sodium bicarbonate solution, followed by water.[7]

-

Drying and Concentration: Dry the organic layer over magnesium sulfate (B86663) and remove the chloroform by rotary evaporation.[7]

-

Purification: The crude product is purified by vacuum distillation to yield this compound with a purity of >90%.[7]

Protocol 2: Esterification using Hydrogen Chloride

An alternative acid-catalyzed esterification method.

-

Reaction Setup: Dissolve 6-bromohexanoic acid (25.7 mmol) in methanol (250 mL).[3]

-

Catalysis: Bubble hydrogen chloride gas through the solution for 2-3 minutes.[3]

-

Reaction: Stir the mixture at 15-25°C for 3 hours.[3]

-

Concentration: Upon completion, remove the solvent by concentration to yield the product.[3]

Protocol 3: Synthesis from Methyl 6-hydroxyhexanoate (B1236181)

This method is suitable for producing isotopically labeled versions of the compound.

-

Reaction Setup: In a suitable flask, dissolve ¹³C₆-methyl 6-hydroxyhexanoate (1.8 mmol) and triphenylphosphine (B44618) (2.3 mmol) in dichloromethane (B109758) (9 mL).[11]

-

Bromination: Add N-bromosuccinimide (NBS) (2.3 mmol) to the solution.[11]

-

Reaction: Allow the reaction to proceed for 1 hour.[11]

-

Purification: Dilute the reaction mixture with ether and filter through a pad of silica (B1680970). Further purify the product using a silica solid-phase extraction (SPE) cartridge to obtain the final product.[11]

Caption: A generalized workflow for the synthesis and purification of this compound.

Purity Assessment

To ensure the quality of this compound, a suite of analytical techniques can be employed. The choice of method depends on the desired level of characterization and the potential impurities.

Analytical Methodologies

-

Gas Chromatography (GC): A primary method for assessing purity. A sample is vaporized and passed through a column. The retention time is characteristic of the compound, and the peak area is proportional to its concentration. Purity of >99% has been confirmed by GC analysis.[9][12]

-

High-Performance Liquid Chromatography (HPLC): Used to separate, identify, and quantify each component in a mixture. Purity levels of 99% are often reported using this technique.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can confirm the identity of the compound. The presence of unexpected signals can indicate impurities.[3][11][13]

-

Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique provides information about the mass-to-charge ratio of the compound, confirming its molecular weight.[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl group of the ester.[13]

Caption: An overview of the analytical workflow for assessing the purity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | 14273-90-6 [chemicalbook.com]

- 4. This compound, 96+% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. lookchem.com [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. prepchem.com [prepchem.com]

- 8. methyl 6-bromohexanoate14273-90-6,Purity95+%_AOKBIO [molbase.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound | 14273-90-6 [sigmaaldrich.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Methyl 6-bromohexanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 6-bromohexanoate (B1238239) in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide presents qualitative solubility information, expected solubility trends based on the compound's chemical structure, and a detailed experimental protocol for the precise determination of its solubility. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize methyl 6-bromohexanoate in their work.

Introduction to this compound

This compound is a bifunctional organic compound with the chemical formula C₇H₁₃BrO₂. It incorporates a terminal bromine atom and a methyl ester group, making it a versatile reagent in organic synthesis. Its utility spans various applications, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where the introduction of a six-carbon chain with reactive handles at both ends is desired. Understanding its solubility in different organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development.

Core Concepts: Solubility of this compound

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1][2] this compound possesses both polar and non-polar characteristics.

-

Polar Features: The molecule contains a polar carbon-bromine (C-Br) bond and a polar methyl ester (-COOCH₃) group. These groups can participate in dipole-dipole interactions.

-

Non-polar Features: The molecule has a significant non-polar hydrocarbon backbone (a six-carbon chain). This aliphatic chain primarily interacts through van der Waals dispersion forces.

Haloalkanes, such as this compound, generally dissolve well in organic solvents because the energy required to break the intermolecular attractions between the haloalkane molecules and the solvent molecules is comparable to the energy released when new attractions are formed between the haloalkane and the solvent.[1][3]

Qualitative Solubility of this compound

While specific quantitative data is scarce, the expected qualitative solubility of this compound in various classes of organic solvents can be predicted based on its chemical structure.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene, Benzene | High | The non-polar hydrocarbon chain of this compound will have strong van der Waals interactions with non-polar solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar ester and bromo groups will interact favorably with the polar aprotic solvents. The alkyl chain also contributes to solubility. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The polar groups can interact with the hydroxyl group of the alcohol, but the non-polar alkyl chain may limit high solubility, especially in more polar alcohols like methanol. As the alkyl chain of the alcohol solvent increases, solubility is expected to increase. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity of chlorinated solvents is compatible with the polar groups of this compound, and they are also effective at solvating the alkyl portion of the molecule. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[4] This can be followed by gravimetric or spectroscopic analysis to quantify the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass (for gravimetric analysis)

-

Drying oven (for gravimetric analysis)

-

UV-Vis spectrophotometer or HPLC system (for spectroscopic analysis)

Procedure: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solute is essential to ensure a saturated solution at equilibrium.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid (if any, as this compound is a liquid) or undissolved liquid to settle. Centrifugation can be used to facilitate the separation of the saturated solution from any excess solute.

-

Sample Collection: Carefully withdraw a known volume of the clear, saturated supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining undissolved micro-droplets.

Quantification of Dissolved Solute

-

Weighing: Accurately weigh a pre-dried evaporating dish or watch glass.

-

Sample Transfer: Transfer the filtered, saturated solution to the weighed dish.

-

Evaporation: Place the dish in a fume hood to allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven at a temperature below the boiling point of this compound can be used.

-

Drying: Once the solvent has evaporated, dry the dish containing the residue (this compound) to a constant weight in a drying oven.

-

Calculation: The solubility (S) can be calculated in g/L or mg/mL using the following formula:

S = (Mass of dish with residue - Mass of empty dish) / Volume of solution taken

This method is suitable if this compound has a chromophore for UV-Vis detection or can be readily analyzed by HPLC.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using a UV-Vis spectrophotometer or HPLC to generate a calibration curve of absorbance/peak area versus concentration.

-

Sample Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample using the same method as for the standards.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility by accounting for the dilution factor.

Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Boiling Point of Methyl 6-bromohexanoate Under Vacuum

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed examination of the boiling point of Methyl 6-bromohexanoate (B1238239), particularly under vacuum conditions, offering critical data for its purification, handling, and application in various synthetic pathways.

Data Presentation: Boiling Point of Methyl 6-bromohexanoate

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For compounds like this compound, which are susceptible to decomposition at high temperatures, purification by distillation is often performed under reduced pressure (vacuum). This lowers the boiling point to a temperature where the compound can be safely distilled without degradation.

| Pressure | Boiling Point |

| 760 mmHg (Atmospheric Pressure) | 209.2°C[1] |

| 50 mmHg | 150°C[2][3] |

| 1 mmHg | 70-74°C |

Experimental Protocols: Determination of Boiling Point Under Vacuum

The determination of a compound's boiling point under vacuum is a routine yet critical procedure in a chemistry laboratory. The primary method employed is vacuum distillation.

Vacuum Distillation

Objective: To purify or separate a liquid compound by distillation at a pressure below atmospheric pressure.

Apparatus:

-

Round-bottom flask

-

Distillation head (Claisen adapter or similar)

-

Thermometer and thermometer adapter

-

Condenser (Liebig, Graham, or Allihn)

-

Receiving flask

-

Vacuum source (vacuum pump or aspirator)

-

Manometer (to measure pressure)

-

Heating mantle or oil bath

-

Stir bar or boiling chips

Procedure:

-

Assembly: The distillation apparatus is assembled. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation head leading to the condenser. This ensures an accurate reading of the temperature of the vapor that is in equilibrium with the distilling liquid.

-

Sample Preparation: The this compound is placed in the round-bottom flask along with a stir bar or boiling chips to ensure smooth boiling.

-

Evacuation: The system is carefully evacuated to the desired pressure. The pressure should be monitored with a manometer.

-

Heating: The flask is gently heated. The stirring should be started to prevent bumping.

-

Distillation: The temperature is gradually increased until the liquid begins to boil and the vapor condenses in the condenser, with the distillate being collected in the receiving flask.

-

Boiling Point Reading: The temperature is recorded when it stabilizes and there is a steady drip of condensate into the receiving flask. This temperature is the boiling point at the recorded pressure.

-

Shutdown: After the distillation is complete, the heating is stopped, and the system is allowed to cool before carefully and slowly re-introducing air to the apparatus.

Visualization of Experimental Workflow

The logical flow of determining the boiling point of this compound under vacuum can be visualized as follows:

Caption: Workflow for Determining Boiling Point Under Vacuum.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 6-bromohexanoate

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling precautions for all chemical reagents is paramount. This guide provides a comprehensive overview of the safe handling, storage, disposal, and emergency procedures for Methyl 6-bromohexanoate (B1238239) (CAS No. 14273-90-6).

Chemical and Physical Properties

Methyl 6-bromohexanoate is a clear, colorless to pale yellow liquid.[1] A summary of its key physical and chemical properties is provided in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C7H13BrO2 | [2][3] |

| Molecular Weight | 209.08 g/mol | [2][3] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Density | 1.3 g/cm³ | [1] |

| Boiling Point | 150°C / 50mmHg | [1] |

| Flash Point | 106.8 °C | [1] |

| Purity | >96% to >98% | [4] |

| Storage Temperature | Room Temperature / Ambient | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1, 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

GHS05: Corrosion GHS07: Exclamation Mark

Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

3.1. Safe Handling:

-

Work in a well-ventilated area.[6] Use only outdoors or in a well-ventilated area.[6]

-

Avoid breathing vapors, mist, or gas.[5]

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or a face shield, and a lab coat or chemical-resistant suit.[5]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[6]

-

Wash hands thoroughly after handling.[6]

3.2. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

-

Keep away from heat, sparks, open flames, and hot surfaces.[4][7]

-

Store apart from incompatible materials such as strong oxidizing agents.[4]

Exposure Control and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

| Exposure Control | Recommendations |

| Engineering Controls | Ensure adequate ventilation.[5] Safety showers and eyewash stations should be close to the workstation.[4] |

| Eye/Face Protection | Use safety glasses with side-shields or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU).[5] |

| Skin Protection | Handle with chemical-resistant gloves (inspect prior to use).[5] Wear a complete suit protecting against chemicals.[5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air.[4] If not breathing, give artificial respiration.[4] Consult a physician.[4][5] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[4] Get medical attention.[4] Remove contaminated clothing and wash it before reuse.[6] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[4][5] Remove contact lenses if present and easy to do.[6] Continue rinsing and consult a physician.[5][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5] Rinse mouth with water and consult a physician.[5] |

Accidental Release Measures

In case of a spill or leak, follow these procedures to contain and clean up the material safely.

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[4][5] Evacuate personnel to safe areas.[5] Remove all sources of ignition.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder).[4] Collect the material in suitable, closed containers for disposal.[4][5]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.

Toxicological Information

Diagrams and Workflows

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

Caption: Figure 1: PPE Selection Workflow

First Aid Emergency Response Logic

This diagram outlines the logical flow of actions to be taken in case of accidental exposure to this compound.

Caption: Figure 2: Emergency First Aid Protocol

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling any chemical.

References

- 1. This compound, CAS No. 14273-90-6 - iChemical [ichemical.com]

- 2. This compound | C7H13BrO2 | CID 4170292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. angenechemical.com [angenechemical.com]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Optimal Storage and Handling of Methyl 6-bromohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions, stability considerations, and handling procedures for Methyl 6-bromohexanoate (B1238239). The information is intended to ensure the long-term purity and integrity of this chemical for research and development applications.

Recommended Storage Conditions

Proper storage is crucial for maintaining the quality of Methyl 6-bromohexanoate. The following table summarizes the recommended storage parameters based on information from safety data sheets and chemical suppliers.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool, dry place. Some suppliers recommend room temperature, while others suggest a temperature of less than 15°C for optimal long-term stability. | [1][2][3][4][5] |

| Atmosphere | Store in a well-ventilated area.[1][2] | [1][2] |

| Container | Keep container tightly closed.[1][2] | [1][2] |

| Light Exposure | Store in a dark place to minimize light-induced degradation.[4] | [4] |

| Incompatible Materials | Store away from strong oxidizing agents.[2] | [2] |

Stability and Degradation Profile

-

Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly in the presence of acids or bases, to yield 6-bromohexanoic acid and methanol (B129727). It is crucial to protect the compound from moisture and acidic or basic environments. A protocol for preventing hydrolysis of the similar compound, tert-butyl 6-bromohexanoate, during aqueous workup emphasizes the need for neutral or slightly basic conditions (pH 7-9).

-

Nucleophilic Substitution: The primary bromoalkane functionality is reactive towards nucleophiles.[1] Primary bromoalkanes predominantly undergo bimolecular nucleophilic substitution (SN2) reactions.[1] Potential nucleophiles in a laboratory setting include water, alcohols, and amines. The reactivity of halogenoalkanes increases down the group, meaning bromoalkanes are more reactive than chloroalkanes but less reactive than iodoalkanes.

Experimental Protocols

General Handling and Use

Due to its classification as a skin and eye irritant, appropriate personal protective equipment (PPE) should be worn when handling this compound.[1][6] This includes safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[1][2]

Purity Assessment

The purity of this compound can be assessed using standard analytical techniques.

Gas Chromatography (GC): GC is a suitable method for determining the purity of volatile compounds like this compound.

-

Column: A non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is recommended for the analysis of halogenated compounds.

-

Detector: A Flame Ionization Detector (FID) is commonly used for the quantitative analysis of organic compounds. Mass Spectrometry (MS) can be coupled with GC (GC-MS) for the identification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the structure of this compound and identifying potential impurities. The presence of signals corresponding to 6-bromohexanoic acid or methanol would indicate hydrolysis. Resources are available that list the chemical shifts of common laboratory solvents and impurities, which can aid in the identification of extraneous peaks in the NMR spectrum.

Visualization of Logical Relationships

The following diagrams illustrate the key relationships for the optimal storage and handling of this compound.

Caption: Optimal Storage Conditions for this compound.

Caption: Potential Degradation Pathways for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. gcms.cz [gcms.cz]

- 3. academic.oup.com [academic.oup.com]

- 4. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 6-bromohexanoate: A Versatile Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 6-bromohexanoate (B1238239) has emerged as a pivotal building block in organic chemistry, offering a unique combination of a reactive alkyl bromide and a modifiable ester functionality. This bifunctionality makes it an invaluable tool in the synthesis of complex molecules, particularly in the realms of pharmaceuticals, bioactive compounds, and advanced materials. This technical guide provides a comprehensive overview of the key applications of Methyl 6-bromohexanoate, with a focus on experimental methodologies and quantitative data to support its utility in research and development.

Core Applications in Pharmaceutical and Bioactive Molecule Synthesis

This compound serves as a versatile linker and building block in the synthesis of a variety of biologically active molecules. Its linear six-carbon chain provides spatial separation between functional groups, a critical aspect in the design of molecules intended to interact with biological systems.

Linker for Proteolysis Targeting Chimeras (PROTACs)

One of the most significant applications of this compound and its derivatives is in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein ligand and the E3 ligase ligand is crucial for the efficacy of the PROTAC, and the hexyl chain of this compound offers an optimal length and flexibility for this purpose.

A general workflow for the synthesis of a PROTAC using a derivative of this compound is depicted below.

Caption: General workflow for the synthesis of a PROTAC molecule.

A key experimental step involves the alkylation of the E3 ligase ligand with the bromohexanoate linker. The following protocol details the synthesis of a pomalidomide-linker intermediate, a common step in the preparation of Cereblon-recruiting PROTACs.

Experimental Protocol: Synthesis of Pomalidomide-PEG6-Br Intermediate [5]

This protocol describes the alkylation of pomalidomide (B1683931) with a PEGylated derivative of a bromohexanoate linker. The fundamental reaction is analogous to what would be performed with this compound.

| Reactants/Reagents | Stoichiometry |

| Pomalidomide | 1.0 eq |

| m-PEG6-Br | 1.5 eq |

| N,N-Diisopropylethylamine (DIPEA) | 2.0 eq |

| Anhydrous N,N-Dimethylformamide (DMF) | - |

Procedure:

-

Dissolve pomalidomide (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution.

-

Add a solution of m-PEG6-Br (1.5 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate.

| Quantitative Data | |

| Expected Yield: | 60-70%[5] |

Building Block for Other Bioactive Molecules

Beyond PROTACs, this compound is utilized in the synthesis of other pharmaceutical intermediates, including statin side chains and histone deacetylase (HDAC) inhibitors.[6] In these applications, the hexanoate (B1226103) chain serves as a scaffold to which other functional groups are attached.

Utility in General Organic Synthesis

The dual functionality of this compound makes it a valuable reagent for a variety of transformations in organic synthesis, primarily through nucleophilic substitution at the bromine-bearing carbon and modifications of the ester group.

Alkylation Reactions

This compound is an excellent substrate for SN2 reactions, allowing for the introduction of a six-carbon chain with a terminal methyl ester. This is particularly useful in the alkylation of carbanions, such as those derived from malonic esters.

Caption: Workflow for the alkylation of diethyl malonate.

Experimental Protocol: Alkylation of Diethyl Malonate with tert-butyl 6-bromohexanoate [7]

This protocol uses the tert-butyl ester analog, but the reaction principle is identical for the methyl ester.

| Reactants/Reagents | Stoichiometry |

| Diethyl malonate | 1.0 eq |

| Sodium hydride (60% dispersion) | 1.1 eq |

| tert-butyl 6-bromohexanoate | 1.05 eq |

| Anhydrous Tetrahydrofuran (THF) | - |

Procedure:

-

Suspend sodium hydride in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C.

-

Add a solution of diethyl malonate in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

-

Cool the resulting enolate solution back to 0 °C.

-

Add a solution of tert-butyl 6-bromohexanoate in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to 0 °C and quench with saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

| Quantitative Data | |

| Typical Yield Range: | 45-98%[7] |

Chain Elongation of Aliphatic Compounds

This compound can be used in chain elongation strategies. For instance, it can react with terminal alkynes that have been deprotonated to form acetylide anions. This reaction forms a new carbon-carbon bond and extends the carbon chain.

Applications in Polymer Chemistry

This compound is also employed in the synthesis of functionalized polymers. The bromo group can be used to initiate polymerizations or can be converted to other functional groups that are then polymerized. For example, it can be used in the preparation of monomers for ring-opening metathesis polymerization (ROMP), leading to polymers with pendant functional groups. These functionalized polymers have applications in areas such as surface modification and the development of specialty materials.[8]

Conclusion

This compound is a highly versatile and valuable reagent in organic chemistry. Its utility spans from the synthesis of cutting-edge pharmaceuticals like PROTACs to fundamental synthetic transformations such as alkylation and chain elongation, as well as in the development of novel polymeric materials. The experimental protocols and data presented in this guide underscore its reliability and efficiency, making it an indispensable tool for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. par.nsf.gov [par.nsf.gov]

A Technical Guide to Methyl 6-bromohexanoate: A Key Linker in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromohexanoate (B1238239) is a versatile bifunctional molecule that has garnered significant attention in the field of drug discovery, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the commercial availability, synthesis, and core applications of Methyl 6-bromohexanoate. It is designed to serve as a valuable resource for researchers and professionals involved in the design and synthesis of novel therapeutics. This document details major commercial suppliers, provides established synthesis protocols, and elucidates the critical role of this compound in the rapidly advancing field of targeted protein degradation.

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk quantity requirements. The compound is typically offered at various purity levels, with >98% being common. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times to ensure the smooth progression of research and development projects.

Below is a summary of prominent suppliers offering this compound:

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥98% | Gram to multi-gram scale |

| TCI Chemicals | >98.0% (GC) | Gram to multi-gram scale |

| Thermo Scientific Chemicals | 96+% | Gram to multi-gram scale[1] |

| MedChemExpress | >98% | Milligram to gram scale |

| INDOFINE Chemical Company | N/A | Inquire for details |

| ChemicalBook | Various | Gram to kilogram scale[2] |

| Synthonix | 98% | Inquire for details |

| Santa Cruz Biotechnology | N/A | Inquire for details |

This table is not exhaustive but represents a selection of key suppliers. Researchers are encouraged to visit the suppliers' websites for the most current information on product specifications and availability.

Synthesis of this compound

The synthesis of this compound is a straightforward process, typically achieved through the esterification of 6-bromohexanoic acid. Below are two detailed experimental protocols for its preparation.

Protocol 1: Sulfuric Acid Catalyzed Esterification

This method utilizes concentrated sulfuric acid as a catalyst for the Fischer esterification of 6-bromohexanoic acid with methanol (B129727).

Materials:

-

6-bromohexanoic acid

-

Methanol (reagent grade)

-

Concentrated sulfuric acid

-

5% Sodium bicarbonate solution

-

Water

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

In a 100 mL round-bottom flask, combine 22 g (0.11 mole) of 6-bromohexanoic acid with 50 mL of methanol.

-

Carefully add 3 mL of concentrated sulfuric acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 3 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Remove the excess methanol by distillation.

-

To the residue, add 100 mL of water and 100 mL of chloroform.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with several 50 mL portions of chloroform.

-

Combine the organic layers and wash with 5% sodium bicarbonate solution, followed by a wash with water.

-

Dry the chloroform layer over anhydrous magnesium sulfate.

-

Filter the mixture and remove the chloroform by rotary evaporation.

-

The crude product can be further purified by vacuum distillation to yield this compound with a purity of >90%.[3]

Protocol 2: Hydrogen Chloride Catalyzed Esterification

This alternative protocol employs hydrogen chloride gas to catalyze the esterification process.

Materials:

-

6-bromohexanoic acid

-

Methanol (reagent grade)

-

Hydrogen chloride gas

-

Dimethyl sulfoxide-d6 (for NMR)

Procedure:

-

Dissolve 5.01 g (25.7 mmol) of 6-bromohexanoic acid in 250 mL of methanol in a suitable flask.

-

Bubble hydrogen chloride gas vigorously through the solution for 2-3 minutes.

-

Stir the reaction mixture at 15-25°C for 3 hours.

-

Upon completion of the reaction, remove the solvent by concentration under reduced pressure.

-

This will yield the product as a yellow oily substance (approximately 4.84 g, 90% yield).

-

The product can be characterized by 1H NMR (DMSO-d6): δ 3.58 (3H, s), 3.51 (2H, t), 2.29 (2H, t), 1.78 (2H, pentet), 1.62-1.27 ppm (4H, m).

Application in Drug Development: A Linker for PROTACs

The primary and most significant application of this compound in modern drug discovery is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][4]

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

This compound serves as a precursor for a flexible, six-carbon aliphatic linker. The bromo- functionality provides a reactive handle for covalent attachment to one of the ligands, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent amide bond formation with the other ligand. The length and flexibility of the linker are critical for the efficacy of the PROTAC, as they influence the formation of a stable and productive ternary complex between the POI and the E3 ligase.

General Workflow for PROTAC Synthesis using an Alkyl Bromide Linker

The synthesis of a PROTAC using a linker derived from this compound typically follows a modular, stepwise approach. The general workflow involves the sequential attachment of the linker to the E3 ligase ligand and then to the POI ligand, or vice versa.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The synthesized PROTAC molecule functions by inducing the degradation of its target protein through the ubiquitin-proteasome system. This mechanism of action is a key advantage of PROTAC technology over traditional inhibitors.

Conclusion

This compound is a commercially accessible and synthetically versatile reagent that plays a crucial role in the development of novel therapeutics, particularly in the field of targeted protein degradation. Its application as a linker in PROTACs underscores its importance for medicinal chemists and drug development professionals. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the effective utilization of this compound in the design and synthesis of next-generation therapies. As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily available linkers like this compound is expected to grow, further solidifying its place in the modern drug discovery toolbox.

References

Methodological & Application

Application Notes and Protocols for Methyl 6-bromohexanoate as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromohexanoate (B1238239) is a versatile bifunctional molecule widely utilized in organic synthesis as an alkylating agent. Its chemical structure, featuring a reactive alkyl bromide and a methyl ester, makes it a valuable building block for the introduction of a six-carbon linker in a variety of applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Positron Emission Tomography (PET) tracers. This document provides detailed application notes and experimental protocols for the use of Methyl 6-bromohexanoate in these key areas of research and drug development.

Application I: Synthesis of PROTAC Linkers

This compound is a commonly employed precursor for the synthesis of linkers used in PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

Experimental Protocol: Synthesis of a PROTAC Precursor

This protocol describes the synthesis of a PROTAC precursor by attaching this compound to an amine-functionalized E3 ligase ligand, followed by ester hydrolysis to reveal a carboxylic acid handle for subsequent coupling to a target protein ligand.

Part 1: Alkylation of an Amine-Functionalized E3 Ligase Ligand

-

Materials:

-